(6-Chloro-2-methylpyridin-3-YL)methanamine
Overview
Description
“(6-Chloro-2-methylpyridin-3-YL)methanamine” is a chemical compound with the CAS Number: 1251529-73-3 . It has a molecular weight of 156.61 and is typically in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9ClN2/c1-5-6(4-9)2-3-7(8)10-5/h2-3H,4,9H2,1H3 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 156.61 . It is typically stored at a temperature of 4 degrees Celsius . The compound is in powder form .Scientific Research Applications
Polymer Science and Catalysis
- Pre-catalysts for Polylactide Synthesis : Dichlorozinc complexes derived from a variant of (6-Chloro-2-methylpyridin-3-yl)methanamine have been synthesized and characterized. These complexes have shown efficiency in initiating the ring-opening polymerization of rac-lactide, producing heterotactic polylactide with significant selectivity, demonstrating their potential as pre-catalysts for biodegradable polymer synthesis (Kwon, Nayab, & Jeong, 2015).
Medicinal Chemistry
- Antibacterial and Antifungal Activities : A novel azetidine derivative synthesized from a structure related to this compound has shown acceptable antibacterial and antifungal activities. This highlights the potential of such derivatives in developing new antimicrobial agents (Rao, Prasad, & Rao, 2013).
Material Science
- Catalysis for Hydroxylation of Alkanes : Iron(III) complexes involving derivatives of this compound have been studied for their photocytotoxicity and cellular uptake. Such complexes offer a new approach to targeting and treating cancer cells with light-activated compounds, providing a basis for the development of novel therapeutic strategies (Basu et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
(6-chloro-2-methylpyridin-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-5-6(4-9)2-3-7(8)10-5/h2-3H,4,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SACZTBWBMQLFMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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